molecular formula C17H20BrN3O4 B12391391 Hdac-IN-47

Hdac-IN-47

Cat. No.: B12391391
M. Wt: 410.3 g/mol
InChI Key: YNWLMVWHXKRQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hdac-IN-47 is an orally active inhibitor of histone deacetylase (HDAC). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. This compound has shown significant potential in inhibiting various HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 . This compound has been studied for its ability to induce apoptosis, inhibit autophagy, and arrest the cell cycle at the G2/M phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-47 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography . The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Hdac-IN-47 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Hdac-IN-47 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Hdac-IN-47 is compared with other histone deacetylase inhibitors such as vorinostat, trichostatin A, and givinostat. While these compounds share similar mechanisms of action, this compound exhibits higher selectivity and potency towards specific HDAC isoforms . This selectivity reduces off-target effects and enhances its therapeutic potential .

List of Similar Compounds

  • Vorinostat
  • Trichostatin A
  • Givinostat
  • Abexinostat
  • AR-42

Properties

Molecular Formula

C17H20BrN3O4

Molecular Weight

410.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C17H20BrN3O4/c18-13-8-6-12(7-9-13)14-11-20-17(25-14)16(23)19-10-4-2-1-3-5-15(22)21-24/h6-9,11,24H,1-5,10H2,(H,19,23)(H,21,22)

InChI Key

YNWLMVWHXKRQRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C(=O)NCCCCCCC(=O)NO)Br

Origin of Product

United States

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